1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a urea-based heterocyclic compound featuring a cyclopropyl-substituted thiazole moiety and a pyridinylmethyl group substituted with a furan ring. Its molecular architecture combines rigidity from the cyclopropyl group with the hydrogen-bonding capacity of the urea linkage, making it a candidate for targeted molecular interactions.
Properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-17-20-14(10-24-17)12-3-4-12)19-8-11-6-13(9-18-7-11)15-2-1-5-23-15/h1-2,5-7,9-10,12H,3-4,8H2,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAEOSHHRGHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.4 g/mol
- CAS Number : 2034466-71-0
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl thiazole derivatives with furan-pyridine moieties. The specific synthetic pathway may vary, but it generally includes steps such as:
- Formation of the thiazole ring.
- Introduction of the furan and pyridine substituents through nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating related urea derivatives, the compounds demonstrated activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Salmonella typhi
The minimum inhibitory concentrations (MICs) for these pathogens were determined, showing varying susceptibility levels. For instance, E. coli showed an MIC of 0.01 mg/L, while S. aureus had a higher MIC of 1.0 mg/L .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.01 mg/L |
| Salmonella typhi | 0.001 mg/L |
| Staphylococcus aureus | 1.0 mg/L |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may also possess anticancer properties. For example, derivatives containing thiazole and furan rings have been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of pro-apoptotic pathways . Further exploration is warranted to evaluate the specific effects of this compound on various cancer cell lines.
Case Studies
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of similar urea derivatives against clinical isolates of bacteria. The results indicated that compounds with thiazole and furan moieties exhibited broad-spectrum activity, making them potential candidates for developing new antibiotics.
- Anticancer Screening : In vitro assays on human cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting a potential role in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) highlight key differences in substituents and physicochemical properties:
Key Observations :
- Cyclopropyl vs. Aryl Groups : The target’s cyclopropyl group offers enhanced metabolic stability compared to the aryl halides (e.g., chlorophenyl/fluorophenyl) in Compound 4, which are susceptible to oxidative metabolism .
- Thiazole vs.
- Furan vs. Fluorophenyl : The furan ring in the target provides electron-rich π-systems for interactions, contrasting with the electron-deficient fluorophenyl groups in Compound 4, which may influence binding specificity .
Crystallographic and Conformational Insights
- Compound 4’s isostructural analogs exhibit two independent molecules in the asymmetric unit, with fluorophenyl groups oriented perpendicular to the molecular plane. This conformation may reduce steric hindrance in protein binding pockets .
- The methylbenzoyl group in ’s compound increases lipophilicity compared to the pyridylmethyl group in the target, which may enhance membrane permeability but reduce aqueous solubility .
Hypothesized Bioactivity
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Kinase Inhibition Potential: The urea-thiazole motif is common in kinase inhibitors (e.g., sorafenib). The cyclopropyl group may enhance selectivity by fitting into hydrophobic pockets .
- Antimicrobial Activity : Thiadiazole-containing analogs () exhibit antimicrobial properties; the target’s furan-thiazole combination could synergize against bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
